THR-|A agonist 6
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Overview
Description
THR-|A agonist 6 is a selective thyroid hormone receptor β (THR-β) agonist. It has shown significant potential in treating metabolic disorders, particularly non-alcoholic steatohepatitis (NASH) and other liver-related conditions. This compound exhibits high selectivity for THR-β over THR-α, making it a promising candidate for targeted therapies with minimal systemic side effects .
Preparation Methods
The synthesis of THR-|A agonist 6 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The preparation method typically includes:
Formation of Intermediates: The initial steps involve the synthesis of heterocyclic intermediates through reactions such as cyclization and condensation.
Coupling Reactions: These intermediates are then coupled with other chemical entities to form the core structure of this compound.
Purification and Isolation: The final product is purified using techniques like chromatography and crystallization to ensure high purity and yield
Chemical Reactions Analysis
THR-|A agonist 6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Scientific Research Applications
THR-|A agonist 6 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of selective THR-β activation on metabolic pathways.
Biology: It helps in understanding the role of thyroid hormone receptors in cellular processes and gene expression.
Medicine: It is being investigated for its potential to treat metabolic disorders, particularly NASH, by reducing liver fat and improving liver function.
Industry: It is used in the development of new therapeutic agents targeting thyroid hormone receptors .
Mechanism of Action
THR-|A agonist 6 exerts its effects by selectively binding to the thyroid hormone receptor β (THR-β). This binding activates the receptor, leading to the modulation of gene expression involved in lipid metabolism and energy homeostasis. The compound’s high selectivity for THR-β over THR-α minimizes systemic side effects, making it a safer option for therapeutic use .
Comparison with Similar Compounds
THR-|A agonist 6 is compared with other similar compounds such as:
Resmetirom (MGL-3196): Another selective THR-β agonist with similar applications in treating metabolic disorders.
Sobetirome (GC-1): A THR-β agonist known for its effects on cholesterol and fatty acid metabolism.
VK2809: A liver-targeted THR-β agonist with promising results in reducing liver fat and improving liver function.
This compound stands out due to its high selectivity and efficacy in targeting THR-β, making it a unique and valuable compound in the field of metabolic disorder treatment .
Properties
Molecular Formula |
C20H14Cl2N6O3 |
---|---|
Molecular Weight |
457.3 g/mol |
IUPAC Name |
2-[3,5-dichloro-4-(5-oxo-4-propan-2-ylpyrrolo[3,2-b]pyridin-1-yl)phenyl]-3,5-dioxo-1,2,4-triazine-6-carbonitrile |
InChI |
InChI=1S/C20H14Cl2N6O3/c1-10(2)27-16-5-6-26(15(16)3-4-17(27)29)18-12(21)7-11(8-13(18)22)28-20(31)24-19(30)14(9-23)25-28/h3-8,10H,1-2H3,(H,24,30,31) |
InChI Key |
CEKKJDQFDVJLTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=CC1=O)N(C=C2)C3=C(C=C(C=C3Cl)N4C(=O)NC(=O)C(=N4)C#N)Cl |
Origin of Product |
United States |
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